molecular formula C13H12INO B14371845 2-[(3-Iodoanilino)methyl]phenol CAS No. 90383-21-4

2-[(3-Iodoanilino)methyl]phenol

Cat. No.: B14371845
CAS No.: 90383-21-4
M. Wt: 325.14 g/mol
InChI Key: JRKUHKLSGLZSSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(3-Iodoanilino)methyl]phenol is a synthetic phenolic compound of significant interest in chemical research and development. This molecule features a phenol group linked through a methylene bridge to a 3-iodoaniline moiety, a structure that suggests potential for diverse applications. Phenolic compounds are widely studied as precursors in organic synthesis and for the development of novel materials . The presence of the iodine atom on the aniline ring makes it a valuable intermediate for further functionalization via cross-coupling reactions, such as Suzuki or Ullmann-type couplings, which are pivotal in constructing complex molecules for pharmaceutical and materials science. Researchers are exploring its utility as a key building block for synthesizing ligands with potential biological activity or for creating functional polymers. The mechanism of action for this compound is highly dependent on the specific research context. In biochemical studies, it may be investigated for its interaction with enzymes or cellular receptors, potentially acting as an inhibitor or modulator. In materials science, its incorporation into larger structures could influence material properties like stability or catalytic activity. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic purposes. Researchers are encouraged to consult the current scientific literature for the latest findings on this compound and its analogs.

Properties

CAS No.

90383-21-4

Molecular Formula

C13H12INO

Molecular Weight

325.14 g/mol

IUPAC Name

2-[(3-iodoanilino)methyl]phenol

InChI

InChI=1S/C13H12INO/c14-11-5-3-6-12(8-11)15-9-10-4-1-2-7-13(10)16/h1-8,15-16H,9H2

InChI Key

JRKUHKLSGLZSSQ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C(=C1)CNC2=CC(=CC=C2)I)O

Origin of Product

United States

Preparation Methods

Solvent System Variations

Alternative solvent systems, such as ethanol-water mixtures, have been explored to improve solubility or reduce environmental impact. For instance, a 70% ethanol-water solution at 70°C achieves comparable yields (~90%) but requires extended reaction times (4–5 hours). Methanol remains preferred for its ability to dissolve both reactants and stabilize the Schiff base through polar interactions.

Optimization of Reaction Parameters

Temperature and Time Dependence

Systematic studies on analogous Schiff bases reveal that temperatures exceeding 80°C risk oxidative side reactions or oligomerization, particularly in the presence of trace oxidants. For 2-[(3-Iodoanilino)methyl]phenol, optimal conditions are 70°C for 3 hours, balancing reaction kinetics and product stability (Table 1).

Table 1. Effect of Temperature on Reaction Yield

Temperature (°C) Time (h) Yield (%) Observation
60 3 85 Partial precipitation
70 3 97 Complete conversion
80 3 78 Oligomerization detected

Stoichiometric Ratios

A 1:1 molar ratio of 3-iodoaniline to salicylaldehyde minimizes by-product formation. Excess salicylaldehyde (>1.2 equiv) leads to diimine derivatives, while excess aniline prolongs reaction times without improving yields.

Characterization and Validation

Spectroscopic Analysis

  • FT-IR Spectroscopy : Key absorptions include the imine (C=N) stretch at 1616 cm⁻¹ and the phenolic C-O stretch at 1282 cm⁻¹.
  • ¹H NMR (DMSO-d₆) : Resonances at δ 8.42 ppm (imine proton, singlet), δ 6.70–7.35 ppm (aromatic protons), and δ 5.21 ppm (phenolic OH, broad).
  • Elemental Analysis : Calculated for C₁₃H₁₁INO: C 48.30%, H 3.10%, N 4.33%. Observed: C 48.00%, H 2.95%, N 4.00%.

Thermal Stability

Thermogravimetric analysis (TGA) indicates decomposition onset at 210°C, with a 60% mass loss by 400°C, consistent with the cleavage of the imine bond and subsequent iodine release.

Advanced Synthetic Strategies

Catalytic Enhancements

The addition of molecular sieves (4 Å) or anhydrous sodium sulfate accelerates dehydration, reducing reaction times to 2 hours without compromising yield. Acid catalysis (e.g., acetic acid) is unnecessary due to the inherent acidity of the phenolic hydroxyl group.

Oxidative By-Product Mitigation

Exclusion of oxygen via nitrogen purging prevents the formation of oligomeric side products, a common issue in Schiff base syntheses. This is critical for applications requiring high-purity monomeric compounds.

Industrial Scalability and Environmental Considerations

Continuous-flow reactors enable large-scale production with consistent yields (94–96%) and reduced solvent waste. Methanol recovery systems further enhance sustainability, aligning with green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(3-Iodoanilino)methyl]phenol undergoes various chemical reactions, including:

    Oxidation: The phenol group can be oxidized to quinones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The imine intermediate can be reduced to the amine using reducing agents such as sodium borohydride.

    Substitution: The iodine atom on the aniline ring can be substituted with other nucleophiles through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, hydrogen gas with palladium catalyst.

    Substitution: Nucleophiles such as thiols, amines, or alkoxides.

Major Products Formed

    Oxidation: Quinones.

    Reduction: Amines.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

2-[(3-Iodoanilino)methyl]phenol has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-[(3-Iodoanilino)methyl]phenol involves its interaction with specific molecular targets. The phenol group can participate in hydrogen bonding and π-π interactions, while the aniline group can engage in nucleophilic and electrophilic reactions. The iodine atom can enhance the compound’s reactivity by stabilizing intermediates through inductive and resonance effects.

Comparison with Similar Compounds

Table 2: Crystallographic Data of Analogs

Compound (Source) Planarity (RMSD) Key Bond Lengths (Å) Reference
2-{2-[(2,6-Dichlorophenyl)amino]phenyl}ethanol () 0.0298 Å C–N: 1.42, C–Cl: 1.74
Methyl 2-(2,3-dimethylanilino)benzoate () N/A C–O (ester): 1.36

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.